molecular formula C14H14F3N5 B1387452 4-(Piperazin-1-yl)-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine CAS No. 1048913-94-5

4-(Piperazin-1-yl)-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B1387452
CAS No.: 1048913-94-5
M. Wt: 309.29 g/mol
InChI Key: VMCUYCIJWYELCA-UHFFFAOYSA-N
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Description

4-(Piperazin-1-yl)-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine is a chemical compound characterized by its unique structure, which includes a piperazine ring, a pyridine ring, and a pyrimidine ring with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-yl)-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 2-chloro-4,6-dichloropyrimidine and 2-aminopyridine, under basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the intermediate with piperazine in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-yl)-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, particularly at positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

4-(Piperazin-1-yl)-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-yl)-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)-2-methylpropanamide
  • 3-[(2-(4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)-2-oxoethoxy)imino]-2-(4-fluorophenyl)propanenitrile

Uniqueness

4-(Piperazin-1-yl)-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-piperazin-1-yl-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N5/c15-14(16,17)11-9-12(22-7-5-18-6-8-22)21-13(20-11)10-3-1-2-4-19-10/h1-4,9,18H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCUYCIJWYELCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NC(=C2)C(F)(F)F)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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